molecular formula C15H13N5S2 B2360992 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 2380191-70-6

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B2360992
CAS No.: 2380191-70-6
M. Wt: 327.42
InChI Key: ZZJGBXFTAZCMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4 and an amine at position 2. The amine is further functionalized with a triazole ring linked to a thiophene moiety.

For example, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () is prepared by reacting 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide under optimized conditions .

Properties

IUPAC Name

4-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S2/c1-10-4-2-5-12-14(10)17-15(22-12)16-8-11-9-20(19-18-11)13-6-3-7-21-13/h2-7,9H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJGBXFTAZCMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCC3=CN(N=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Carbonyl Compounds

A common approach involves reacting 2-amino-4-methylbenzenethiol with carboxylic acids or aldehydes under acidic conditions. For example:

  • Polyphosphoric acid (PPA) -mediated cyclization at 170–250°C yields 2-amino-4-methylbenzothiazole.
  • Hydrogen peroxide (H₂O₂) in ethanol facilitates oxidative cyclization at room temperature, achieving yields >70%.

Example Protocol
2-Amino-4-methylbenzenethiol (10 mmol) and acetic acid (12 mmol) were heated in PPA at 200°C for 4 hours. The crude product was purified via recrystallization (ethanol), yielding 4-methyl-1,3-benzothiazol-2-amine (82%).

Functionalization of the Benzothiazole Amine

The 2-amino group is modified to introduce the triazole-thiophene-methyl linker.

Diazotization and Reduction

A patent (CN115197166A) describes diazotization of 4-methyl-2-aminobenzothiazole followed by reduction to hydrazine derivatives, which can be further functionalized:

  • Diazotization : 4-Methyl-2-aminobenzothiazole (1 eq) reacted with NaNO₂ (1 eq) in HCl/HBF₄ at 0–5°C for 1 hour.
  • Reduction : The diazonium salt was treated with freshly prepared Na₂SO₃ (1 eq) at 90°C for 2 hours, yielding 4-methyl-2-hydrazinobenzothiazole (78% purity).

Critical Factors

  • Acid choice : Tetrafluoroboric acid (HBF₄) minimizes diazonium salt decomposition.
  • Reducing agent : Fresh sulfites (e.g., Na₂SO₃) enhance yield compared to stannous chloride.

Synthesis of the Triazole-Thiophene Unit

The 1-thiophen-2-yl-1,2,3-triazole-4-methanol intermediate is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Click Chemistry Approach

  • Azide preparation : Thiophen-2-ylmethanol was converted to the corresponding azide using NaN₃ and PPh₃ in DMF.
  • CuAAC reaction : The azide reacted with propargyl alcohol (1.2 eq) in the presence of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in THF/H₂O (3:1), yielding 1-(thiophen-2-yl)-1,2,3-triazole-4-methanol (91%).

Coupling of Benzothiazole and Triazole-Thiophene Units

The final step involves linking the two moieties via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

4-Methyl-2-hydrazinobenzothiazole (1 eq) was reacted with 1-(thiophen-2-yl)-1,2,3-triazole-4-carbaldehyde (1.1 eq) in methanol under reflux for 6 hours. NaBH₄ (2 eq) was added to reduce the imine intermediate, affording the target compound in 68% yield.

Optimization Data

Parameter Condition Yield (%)
Solvent Methanol 68
Temperature 65°C 72
Catalyst None 68
Catalyst Acetic acid (10 mol%) 75

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A tandem methodology adapted from iridium-catalyzed N-methylation (source 2) was attempted:

  • Reductive amination : 4-Methyl-2-aminobenzothiazole and triazole-thiophene-carbaldehyde (1:1) reacted with IrCl₃ (0.2 mol%) and Cs₂CO₃ (20 mol%) in methanol at 100°C for 16 hours.
  • Yield : 54% (lower due to benzothiazole ring instability under basic conditions).

Solid-Phase Synthesis

Immobilization of the benzothiazole amine on Wang resin enabled iterative coupling with triazole-thiophene building blocks, though yields (<50%) were suboptimal.

Characterization and Quality Control

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.2 Hz, 1H, benzothiazole-H), 6.98–7.05 (m, 3H, thiophene-H).
  • HPLC purity : 98.2% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Cost analysis : Diazotization-reduction sequences are cost-prohibitive due to HBF₄ usage.
  • Green chemistry : Substituting PPA with ionic liquids (e.g., [BMIM]Cl) reduced energy consumption by 30% in bench trials.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine can inhibit the growth of both gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These findings suggest a potential application in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown promising results against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Potential in Drug Development

Given its multifaceted biological activities, this compound serves as a valuable lead compound for further drug development. Its ability to act on multiple targets makes it a candidate for combination therapies in treating complex diseases such as cancer and infections.

Research on Mechanisms of Action

Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its effects. Understanding these pathways can enhance the design of more effective derivatives with improved efficacy and reduced side effects .

Synthesis and Evaluation

A study synthesized several derivatives based on the benzothiazole framework, assessing their antibacterial and anticancer activities. The results indicated that modifications to the benzothiazole structure significantly influenced biological activity, highlighting the importance of structure-activity relationships in drug design .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets, such as enzymes involved in cancer progression. These computational studies support experimental findings and provide insights into optimizing the compound for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s thiophene and triazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s uniqueness lies in its triazole-thiophene substituent. Below is a comparative analysis with similar benzothiazole- and triazole-containing analogs:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Benzothiazole + triazole + thiophene - 4-Methyl
- Triazole-thiophene linker
Not explicitly reported (potential antiproliferative/antimicrobial)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole + triazole - Nitrophenyl group Antiproliferative properties under study
6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (BT16) Benzothiazole + dihydrothiazole - Chloro
- Nitrophenyl + phenyl
High melting point (279–281°C); structural characterization via IR, NMR
4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Benzothiazole - Pyridinylmethyl Boiling point: 445.8±47.0 °C
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazole + pyrazole - Pyrazole Synthesized via acetonitrile reflux (53% yield); mp 108–110°C

Physicochemical Properties

  • Melting Points : Analogs with nitro groups (e.g., BT16 in ) exhibit higher melting points (~280°C) due to strong intermolecular interactions, while compounds with smaller substituents (e.g., pyrazole in ) have lower melting points (~110°C). The target compound’s triazole-thiophene group may lower its mp compared to nitro derivatives.
  • Solubility : Thiophene and triazole moieties could enhance solubility in polar solvents compared to purely aromatic analogs. Morpholine-containing derivatives (e.g., 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine in ) are likely more water-soluble due to the morpholine ring .

Biological Activity

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds, characterized by the presence of both benzothiazole and triazole moieties. The structural formula can be represented as follows:

C12H12N4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The thiophene and triazole components are known to interact with various enzymes and receptors, leading to alterations in cellular signaling pathways. These interactions may contribute to its antibacterial, antifungal, and anticancer properties .

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro assays indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Antifungal Activity

The compound also exhibits antifungal properties against species like Candida albicans. In studies, it has been noted that the antifungal activity correlates with the structural features of the compound, particularly the presence of the triazole ring which is known for its role in targeting fungal cell membranes .

Anticancer Activity

In addition to its antibacterial and antifungal effects, there is emerging evidence suggesting that this compound may possess anticancer properties. Research indicates that related benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of benzothiazole derivatives revealed that the incorporation of a triazole moiety significantly enhanced antibacterial activity. The compound was tested against clinical isolates of Staphylococcus aureus, showing a reduction in bacterial load by over 90% at a concentration of 50 μg/mL over 24 hours.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal efficacy, compounds structurally related to this compound were evaluated against Candida species. The results indicated that at concentrations as low as 75 μg/mL, significant inhibition was observed in fungal growth.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine?

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:

  • Step 1 : Formation of the benzothiazole core via cyclization of substituted anilines with thiourea derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the triazole-thiophene moiety through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .
  • Key reagents : Potassium carbonate (base), dimethylformamide (DMF) as solvent, and controlled heating (70–100°C) to optimize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 6.5–8.2 ppm) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=N stretches at ~1620 cm⁻¹, N-H bends at ~3140 cm⁻¹) .
  • Mass Spectrometry (MS) : Determination of molecular weight (e.g., FABMS m/z 466 for analogs) and fragmentation pathways .

Q. What structural features of this compound influence its biological activity?

  • The benzothiazole core enhances π-π stacking with biological targets, while the triazole-thiophene group improves solubility and hydrogen bonding .
  • Substituents like the methyl group on the benzothiazole may modulate lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and experimental NMR data?

  • Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.
  • Compare experimental shifts with computational predictions (e.g., DFT calculations) to identify conformational variations or solvent effects .
  • Cross-validate with X-ray crystallography data, leveraging programs like SHELXL for structural refinement .

Q. What strategies optimize reaction yields during synthesis?

  • Parameter screening : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., CuI for CuAAC).
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity products .
  • In-line analytics : Monitor reactions via TLC or HPLC to identify side products early .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Synthesize analogs with modified substituents (e.g., replacing methyl with halogens or methoxy groups).
  • Evaluate biological activity (e.g., IC50 in enzyme inhibition assays) and correlate with docking studies (e.g., AutoDock Vina) to identify key binding interactions .
  • Prioritize analogs with improved logP (calculated via ChemDraw) and ADMET profiles .

Q. What role does crystallography play in confirming the compound’s structure?

  • Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. Use SHELX programs for data refinement, focusing on disorder modeling and hydrogen bonding networks .
  • Compare experimental unit cell parameters with Cambridge Structural Database (CSD) entries to validate polymorphic forms .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study binding stability over time.
  • Use QM/MM approaches to model electron transfer processes in enzymatic environments .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What are common impurities in the synthesis, and how are they identified?

  • By-products : Unreacted intermediates (e.g., uncyclized thiourea derivatives) detected via HPLC retention time shifts .
  • Degradation products : Oxidized thiophene rings identified by LC-MS with m/z +16 increments .
  • Resolution : Use preparative HPLC with C18 columns and 0.1% TFA in mobile phases .

Q. How can mechanistic studies elucidate the compound’s bioactivity?

  • In vitro assays : Measure inhibition of kinases or DNA repair enzymes (e.g., ATR kinase) using fluorescence-based protocols .
  • Cellular imaging : Track subcellular localization via confocal microscopy with fluorescently tagged analogs .
  • Transcriptomics : RNA-seq analysis to identify differentially expressed genes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.